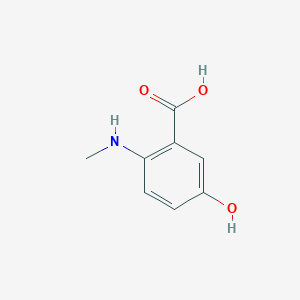

5-Hydroxy-2-(methylamino)benzoic acid

Description

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-hydroxy-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-9-7-3-2-5(10)4-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12) |

InChI Key |

RZFOVIQQXBBKRK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the protection, condensation, and hydrolysis steps . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of 5-Hydroxy-2-(methylamino)benzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies and equipment can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 5-Hydroxy-2-(methylamino)benzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-(methylamino)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It may also serve as a model compound for studying the behavior of hydroxybenzoic acids in biological systems .

Medicine: The compound’s potential therapeutic applications include its use as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties .

Industry: In industrial applications, 5-Hydroxy-2-(methylamino)benzoic acid is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways related to oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 5-hydroxy-2-(methylamino)benzoic acid, highlighting variations in substituents and their impact:

Key Observations:

- Substituent Effects on Reactivity: Hydroxy vs. Amino vs. Alkyl Groups: The methylamino group at position 2 enhances nucleophilicity, making it more reactive in coupling reactions than the methyl group in 5-hydroxy-2-methylbenzoic acid .

- Biological Relevance: Derivatives like 5-methoxy-2-(methylamino)benzoic acid are synthesized for pharmaceutical applications, including kinase inhibitors and antimicrobial agents . 5-Amino-2-hydroxybenzoic acid is a precursor for hydrazinecarbothioamides, which exhibit antitumor and anti-inflammatory activities .

5-Methoxy-2-(methylamino)benzoic Acid (CAS 1315366-51-8):

- Synthesis: Reacting tert-butyl ((3-methoxybenzoyl)oxy)(methyl)carbamate with trifluoroacetic acid (TFA) and FeSO₄·7H₂O in hexafluoroisopropanol (HFIP) yields the target compound in 89% efficiency .

- Comparison: This method contrasts with the cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids for benzoxazole derivatives (e.g., ), which require hydrazine hydrate and sodium hydroxide .

5-Hydroxy-2-methylbenzoic Acid (CAS 578-22-3):

- Preparation : Typically synthesized via Friedel-Crafts acylation or microbial oxidation of toluene derivatives .

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., 5-hydroxy-2-methylbenzoic acid) exhibit higher water solubility due to polar -OH groups, whereas methoxy derivatives are more lipophilic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Hydroxy-2-(methylamino)benzoic acid, and how is purity validated?

- Methodology : A multi-step synthesis approach can be adapted from protocols used for structurally similar benzoic acid derivatives. For example, methylamino groups can be introduced via reductive amination or nucleophilic substitution, followed by hydroxylation using oxidizing agents like H₂O₂ or enzymatic catalysis .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming chemical identity. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves structural ambiguities .

Q. Which spectroscopic techniques are optimal for characterizing 5-Hydroxy-2-(methylamino)benzoic acid?

- Answer :

- NMR : ¹H NMR identifies protons on the aromatic ring (δ 6.5–7.5 ppm), methylamino (-NHCH₃; δ 2.5–3.0 ppm), and hydroxyl (-OH; δ 5–6 ppm). ¹³C NMR confirms carbonyl (C=O; ~170 ppm) and aromatic carbons.

- Infrared (IR) Spectroscopy : Detects O-H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and N-H bends (~1550 cm⁻¹).

- X-Ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks in crystalline forms (e.g., similar to ’s structural analysis) .

Q. How do solubility properties of 5-Hydroxy-2-(methylamino)benzoic acid influence experimental design?

- Answer : The compound’s solubility is pH-dependent due to its carboxylic acid (-COOH) and phenolic -OH groups. In aqueous buffers (pH > 5), deprotonation enhances solubility. For organic solvents, dimethyl sulfoxide (DMSO) or methanol are preferred. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro assays to avoid precipitation .

Advanced Research Questions

Q. How does the methylamino substituent affect metabolic stability and pharmacokinetic profiles?

- Methodology : Metabolic stability can be assessed using liver microsomes or hepatocyte incubations with LC-MS/MS analysis. highlights derivatives like 5-CA-2-HM-MCBX, where methylamino groups influence Phase I/II metabolism (e.g., oxidation to N-oxide or glucuronidation). Comparative studies with non-methylated analogs (e.g., 5-hydroxybenzoic acid) quantify metabolic half-life (t₁/₂) and clearance rates .

Q. Are there crystallographic data for derivatives of 5-Hydroxy-2-(methylamino)benzoic acid, and how do structural variations impact molecular interactions?

- Answer : While direct crystal data for this compound are not reported, analogous structures (e.g., ’s 4-(5-hydroxymethyl-2-methoxyphenoxy)benzoic acid) reveal that substituents like -OCH₃ or -NHCH₃ alter hydrogen-bonding patterns. For instance, methoxy groups enhance hydrophobic interactions, while methylamino groups participate in H-bonding with biological targets (e.g., enzymes or receptors). Computational docking studies (AutoDock Vina) can further predict binding affinities .

Q. What in vitro models are suitable for evaluating the bioactivity of 5-Hydroxy-2-(methylamino)benzoic acid?

- Answer :

- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylate derivatives.

- Cell-Based Models : Use human cancer cell lines (e.g., HepG2, MCF-7) for cytotoxicity screening (MTT assay).

- Antioxidant Activity : Measure radical scavenging (DPPH/ABTS assays) linked to the phenolic -OH group.

- Metabolic Profiling : LC-MS-based metabolomics identifies downstream metabolites (e.g., glucuronides or sulfates) in primary hepatocytes .

Data Contradictions and Validation

- Synthetic Yield Variability : Some protocols (e.g., ) report lower yields (~40%) for similar compounds due to side reactions (e.g., over-oxidation). Optimize reaction conditions (temperature, catalyst loading) and employ protecting groups (e.g., acetyl for -OH) to improve efficiency .

- Metabolic Pathway Conflicts : While methylamino groups generally enhance metabolic stability, notes exceptions where rapid N-demethylation occurs. Validate findings using isotopically labeled (¹⁴C/³H) compounds and cross-species microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.